Elevated Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Relative to Unsubstituted, 2-Methyl, and 6-Halo Analogs
The 6-methoxy substituent on the target compound adds approximately 9.3 Ų of polar surface area compared to the unsubstituted imidazo[1,2-a]pyrazin-3-ylmethanol parent, increasing TPSA from 50.4 Ų to 59.7 Ų, as computed by the Cactvs algorithm in PubChem [1][2]. The hydrogen-bond acceptor count rises from 3 (parent) to 4–5 (target) [1]. This increase directly influences predicted oral bioavailability and blood–brain barrier permeability according to the Veber rules (TPSA < 140 Ų threshold) and is relevant when this building block is used to construct lead-like libraries.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 59.7 Ų (PubChem); H-Bond Acceptors = 4 (PubChem) / 5 (Leyan) |
| Comparator Or Baseline | Imidazo[1,2-a]pyrazin-3-ylmethanol (CAS 106012-57-1): TPSA = 50.4 Ų, H-Bond Acceptors = 3; (2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol (CAS 1780537-10-1): TPSA = 50.4 Ų, H-Bond Acceptors = 3 |
| Quantified Difference | ΔTPSA = +9.3 Ų (+18.5% increase); ΔH-Bond Acceptors = +1 to +2 |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20); independently corroborated by Leyan computed properties. |
Why This Matters
Higher TPSA and H-bond acceptor count directly modulate solubility, permeability, and protein-binding potential, allowing medicinal chemists to select this building block when a more polar, hydrogen-bond-capable scaffold is required for target engagement.
- [1] PubChem. Compound Summary: {6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol. CID 84664609. Computed Properties – TPSA 59.7 Ų, H-Bond Acceptor Count 4, XLogP3-AA 0.5. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary: Imidazo[1,2-a]pyrazin-3-ylmethanol. CID 13634590. Computed Properties – TPSA 50.4 Ų, H-Bond Acceptor Count 3, XLogP3-AA -0.2. National Center for Biotechnology Information. View Source
